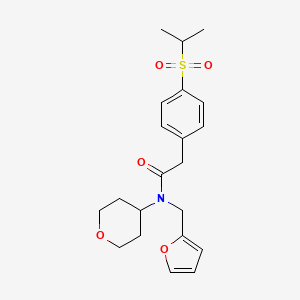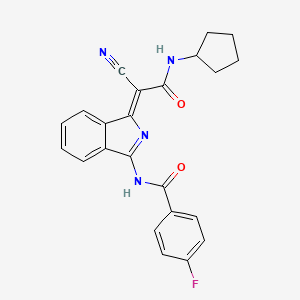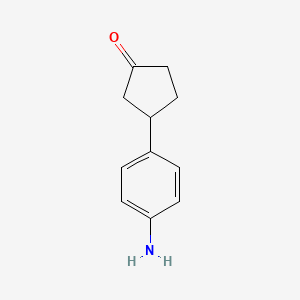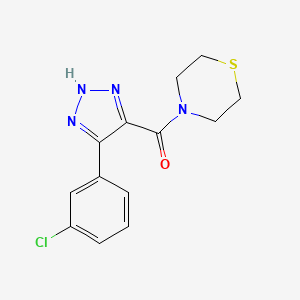![molecular formula C19H23NO5S B2529979 Methyl-4-[(2-Hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoat CAS No. 1396863-60-7](/img/structure/B2529979.png)
Methyl-4-[(2-Hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and a hydroxy-phenylbutyl moiety
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
Similar compounds like methyl 4-hydroxybenzoate are known to have antimicrobial and antifungal properties . They are commonly used as preservatives in the food, cosmetic, and pharmaceutical industry .
Mode of Action
It’s worth noting that similar compounds, such as methyl 4-hydroxybenzoate, work by disrupting microbial cell membranes, causing protein denaturation within the cell, and inhibiting the activity of the microbial cell’s respiratory enzyme system .
Biochemical Pathways
It can be inferred from similar compounds that its antimicrobial and antifungal properties may involve interference with essential biochemical pathways in the target organisms .
Pharmacokinetics
Similar compounds like methyl 4-hydroxybenzoate are known to be slightly soluble in water and more soluble in alcohol, ether, and acetone . This solubility profile may influence its bioavailability.
Result of Action
Similar compounds like methyl 4-hydroxybenzoate are known to have cytotoxic effects on keratinocytes in the presence of sunlight .
Action Environment
It’s worth noting that the antimicrobial activity of similar compounds like methyl 4-hydroxybenzoate can be affected by the ph of the solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the sulfamoyl group. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine to introduce the hydroxy-phenylbutyl moiety. Finally, the sulfamoyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted sulfonamides
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.
Methyl 2-hydroxy-4-methoxybenzoate: Known for its use in cosmetics and pharmaceuticals.
Methyl 2-methylbenzoate: Used as a flavoring agent and in organic synthesis.
Uniqueness
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the sulfamoyl group, in particular, differentiates it from simpler benzoate esters and enhances its potential for specific interactions in biological systems.
Eigenschaften
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-26(23,24)17-10-8-16(9-11-17)18(21)25-2/h3-11,20,22H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGSOMNCQPVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2529897.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)



![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
